molecular formula C16H32O2 B1617510 2-Ethyltetradecanoic acid CAS No. 25354-93-2

2-Ethyltetradecanoic acid

Cat. No.: B1617510
CAS No.: 25354-93-2
M. Wt: 256.42 g/mol
InChI Key: STZGBQSXOHEXRA-UHFFFAOYSA-N
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Description

2-Ethyltetradecanoic acid, also known as 2-ethylmyristic acid, is a carboxylic acid with the molecular formula C16H32O2. It is a derivative of tetradecanoic acid (myristic acid) with an ethyl group attached to the second carbon atom. This compound is part of the fatty acid family and is characterized by its long hydrocarbon chain and carboxyl functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyltetradecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of myristic acid (tetradecanoic acid) with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of ethyl esters of myristic acid. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired product. The resulting acid is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyltetradecanoic acid undergoes various chemical reactions typical of carboxylic acids, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The hydrogen atom of the carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) under reflux conditions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Acyl chlorides.

Scientific Research Applications

2-Ethyltetradecanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It serves as a model compound for studying the metabolism of fatty acids and their role in biological systems.

    Medicine: Research on its derivatives has shown potential in developing pharmaceuticals, particularly in the area of lipid-based drug delivery systems.

    Industry: It is utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-ethyltetradecanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for various enzymes, including acyl-CoA synthetase, which catalyzes its conversion to acyl-CoA derivatives. These derivatives participate in metabolic pathways such as β-oxidation and lipid biosynthesis.

Comparison with Similar Compounds

    Tetradecanoic acid (Myristic acid): The parent compound of 2-ethyltetradecanoic acid, lacking the ethyl group.

    Hexadecanoic acid (Palmitic acid): Another long-chain fatty acid with a similar structure but a longer carbon chain.

    Octadecanoic acid (Stearic acid): A saturated fatty acid with an even longer carbon chain.

Uniqueness: this compound is unique due to the presence of the ethyl group at the second carbon position, which imparts distinct physical and chemical properties compared to its parent compound, myristic acid. This structural modification can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-ethyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(4-2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZGBQSXOHEXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885296
Record name Tetradecanoic acid, 2-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25354-93-2
Record name 2-Ethyltetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25354-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025354932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, 2-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanoic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylmyristic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.608
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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